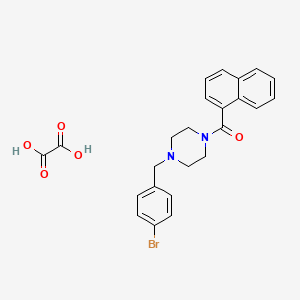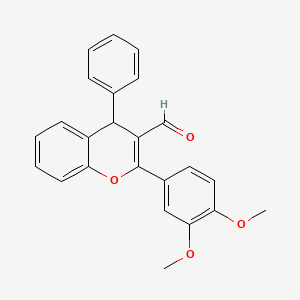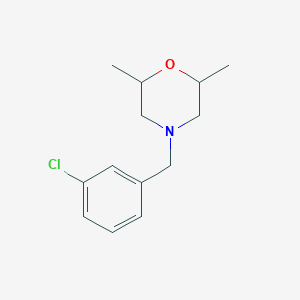![molecular formula C18H13NO4 B5172893 2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B5172893.png)
2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate is a chemical compound that is widely used in scientific research. It is also known as PD-98059, which is a specific inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK).
作用機序
PD-98059 specifically inhibits the activity of MEK by binding to its ATP-binding site. This prevents the phosphorylation of downstream MAPKs, such as ERK, and thereby inhibits the activation of the MAPK signaling pathway. Inhibition of the MAPK pathway by PD-98059 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
Biochemical and physiological effects:
PD-98059 has been shown to have various biochemical and physiological effects in different cell types. Inhibition of MEK by PD-98059 has been shown to induce cell cycle arrest and apoptosis in cancer cells. PD-98059 has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation. In addition, PD-98059 has been shown to protect neurons from oxidative stress-induced cell death, suggesting a potential therapeutic application in neurodegenerative diseases.
実験室実験の利点と制限
PD-98059 is a specific inhibitor of MEK and has been widely used in scientific research to investigate the role of the MAPK pathway in different biological processes. One advantage of PD-98059 is its high specificity for MEK, which allows for selective inhibition of the MAPK pathway without affecting other signaling pathways. However, one limitation of PD-98059 is its relatively short half-life, which requires frequent dosing in in vitro and in vivo experiments.
将来の方向性
There are several future directions for the use of PD-98059 in scientific research. One potential application is in the development of novel cancer therapies. Inhibition of the MAPK pathway by PD-98059 has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting a potential therapeutic application in cancer treatment. Another potential application is in the treatment of neurodegenerative diseases. PD-98059 has been shown to protect neurons from oxidative stress-induced cell death, suggesting a potential therapeutic application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is a need for the development of more potent and selective MEK inhibitors with longer half-life for in vivo studies.
合成法
The synthesis of 2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate involves the reaction of 2-(2-aminoethylamino)-4-(2-chlorophenyl)thiazole with 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid in the presence of propargyl bromide and triethylamine. The reaction is carried out in a solvent mixture of dichloromethane and dimethylformamide at room temperature for several hours. The product is then purified by column chromatography to obtain pure 2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate.
科学的研究の応用
2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate has been widely used in scientific research as a specific inhibitor of MEK. MEK is a critical component of the MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Inhibition of MEK by PD-98059 has been shown to suppress the activation of downstream MAPKs, such as extracellular signal-regulated kinase (ERK), and thereby inhibit cell proliferation and induce cell cycle arrest. PD-98059 has been used in various studies to investigate the role of the MAPK pathway in different biological processes, such as cancer, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
prop-2-ynyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-2-11-23-15(20)9-10-19-17(21)13-7-3-5-12-6-4-8-14(16(12)13)18(19)22/h1,3-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTAGUCWYYOROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(4-ethylphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5172816.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5172823.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide](/img/structure/B5172828.png)

![1-[2-(methylthio)benzoyl]indoline](/img/structure/B5172836.png)
![3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5172838.png)
![2-[(2-methoxyphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B5172840.png)

![N-[3-(trifluoromethyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5172859.png)
![2-tert-butyl-1-[2-(4-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5172866.png)


![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B5172892.png)
